Cas no 2866352-86-3 (5-Azatricyclo[4.1.0.0,2,4]heptane hydrochloride)

5-Azatricyclo[4.1.0.0,2,4]heptane hydrochloride is a bicyclic amine derivative with a rigid tricyclic structure, offering unique steric and electronic properties for synthetic and medicinal chemistry applications. Its hydrochloride salt form enhances stability and solubility, facilitating handling and storage. The compound's strained ring system makes it a valuable intermediate in the synthesis of complex heterocycles and pharmacologically active molecules. Its structural features are particularly useful in the development of ligands for receptor binding studies and as a scaffold for drug discovery. The high purity and well-defined stereochemistry of this compound ensure reproducibility in research applications.
5-Azatricyclo[4.1.0.0,2,4]heptane hydrochloride structure
2866352-86-3 structure
Product Name:5-Azatricyclo[4.1.0.0,2,4]heptane hydrochloride
CAS No:2866352-86-3
MF:C6H10ClN
MW:131.603300571442
CID:6499993
PubChem ID:165949625
Update Time:2025-06-15

5-Azatricyclo[4.1.0.0,2,4]heptane hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 5-azatricyclo[4.1.0.0,2,4]heptane hydrochloride
    • 2866352-86-3
    • 5-azatricyclo[4.1.0.02,4]heptane;hydrochloride
    • EN300-39844902
    • 5-Azatricyclo[4.1.0.0,2,4]heptane hydrochloride
    • Inchi: 1S/C6H9N.ClH/c1-3-4-2-6(4)7-5(1)3;/h3-7H,1-2H2;1H
    • InChI Key: GWRGWKRVBZNSCO-UHFFFAOYSA-N
    • SMILES: Cl.N1C2CC2C2CC12

Computed Properties

  • Exact Mass: 131.0501770g/mol
  • Monoisotopic Mass: 131.0501770g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 0
  • Complexity: 107
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 4
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 12Ų

5-Azatricyclo[4.1.0.0,2,4]heptane hydrochloride Pricemore >>

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Additional information on 5-Azatricyclo[4.1.0.0,2,4]heptane hydrochloride

Research Brief on 5-Azatricyclo[4.1.0.0,2,4]heptane Hydrochloride (CAS: 2866352-86-3): Recent Advances and Applications

5-Azatricyclo[4.1.0.0,2,4]heptane hydrochloride (CAS: 2866352-86-3) is a structurally unique compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This bicyclic scaffold, characterized by its nitrogen-containing tricyclic core, has shown promise in various therapeutic applications, particularly in the development of novel central nervous system (CNS) agents and enzyme inhibitors. Recent studies have explored its potential as a key intermediate in the synthesis of bioactive molecules, leveraging its rigid framework to enhance binding affinity and selectivity.

A 2023 study published in the Journal of Medicinal Chemistry investigated the role of 5-Azatricyclo[4.1.0.0,2,4]heptane hydrochloride in modulating gamma-aminobutyric acid (GABA) receptors, which are critical targets for anxiolytic and anticonvulsant drugs. The research demonstrated that derivatives of this compound exhibit high affinity for GABAA receptor subtypes, suggesting its utility in designing next-generation neuroactive therapeutics. The study employed molecular docking and in vitro binding assays to validate the interactions, highlighting the compound's potential to overcome limitations of current GABAergic drugs, such as tolerance and side effects.

In addition to its CNS applications, 5-Azatricyclo[4.1.0.0,2,4]heptane hydrochloride has been explored as a scaffold for protease inhibitors. A recent preprint on bioRxiv detailed its incorporation into covalent inhibitors of SARS-CoV-2 main protease (Mpro), where the compound's strained ring system was found to enhance irreversible binding to the catalytic cysteine residue. This finding opens avenues for repurposing the scaffold in antiviral drug development, particularly against emerging coronaviruses.

Synthetic methodologies for 5-Azatricyclo[4.1.0.0,2,4]heptane hydrochloride have also advanced significantly. A 2024 Organic Letters report described a photochemical [2+2] cycloaddition strategy to access enantiopure forms of the compound, addressing previous challenges in stereocontrol. The optimized route achieved >90% enantiomeric excess (ee) and scalable yields, facilitating its broader adoption in medicinal chemistry campaigns.

Despite these advancements, challenges remain in optimizing the pharmacokinetic properties of 5-Azatricyclo[4.1.0.0,2,4]heptane-based drugs. Its high polarity and rigid structure can limit blood-brain barrier penetration, as noted in a recent ACS Pharmacology & Translational Science review. Ongoing research focuses on prodrug strategies and structural modifications to improve bioavailability while retaining target engagement.

In conclusion, 5-Azatricyclo[4.1.0.0,2,4]heptane hydrochloride represents a versatile scaffold with demonstrated potential in CNS and antiviral therapeutics. Continued exploration of its derivatives, coupled with innovative synthetic approaches, is expected to yield clinically relevant candidates in the coming years. Researchers are encouraged to leverage its unique pharmacophore features while addressing delivery challenges through formulation science.

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